Benzenemethanol, 4-(3-aminopropyl)-
Description
Benzenemethanol, 4-(3-aminopropyl)-, is a benzyl alcohol derivative featuring a 3-aminopropyl substituent at the para position of the benzene ring. Such properties make it relevant in organic synthesis, biosensor technology, or pharmaceutical intermediates, as seen in related compounds used in sensing applications .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
[4-(3-aminopropyl)phenyl]methanol |
InChI |
InChI=1S/C10H15NO/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6,12H,1-2,7-8,11H2 |
InChI Key |
GRCGXANQOSALLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCN)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares key attributes of Benzenemethanol, 4-(3-aminopropyl)-, with structurally similar compounds:
Functional Group Impact
- Aminoalkyl vs. Alkyl Substituents: The 3-aminopropyl group in the target compound increases hydrophilicity and reactivity compared to non-polar groups like isopropyl (e.g., p-Isopropylbenzyl alcohol) . This makes it more suitable for aqueous-phase reactions or biological applications.
- Halogenated Derivatives : Compounds with chloro or fluoro substituents (e.g., 51787-80-5) exhibit greater electrophilicity, favoring reactions like nucleophilic substitution, whereas the amine group in the target compound may participate in Schiff base formation or coordination chemistry .
- Branched vs. Linear Chains: Branched aminoalkyl groups (e.g., 4150-91-8) introduce steric effects that hinder molecular interactions, unlike the linear 3-aminopropyl chain, which offers flexibility in binding or self-assembly processes .
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